molecular formula C12H15F3N4O B13895593 N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide

N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide

Cat. No.: B13895593
M. Wt: 288.27 g/mol
InChI Key: UURFCNCFAWHBAT-UHFFFAOYSA-N
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Description

N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide is a compound that features a piperazine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Trifluoromethyl)phenyl]Acetamide: Similar in structure but lacks the piperazine ring.

    N-[6-(1-piperazinyl)-3-pyridinyl]Acetamide: Similar but without the trifluoromethyl group.

Uniqueness

N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide is unique due to the combination of the piperazine ring, trifluoromethyl group, and pyridine ring

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

N-[6-piperazin-1-yl-5-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C12H15F3N4O/c1-8(20)18-9-6-10(12(13,14)15)11(17-7-9)19-4-2-16-3-5-19/h6-7,16H,2-5H2,1H3,(H,18,20)

InChI Key

UURFCNCFAWHBAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(N=C1)N2CCNCC2)C(F)(F)F

Origin of Product

United States

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